![molecular formula C21H14N2 B13788721 2-Phenyl-1H-phenanthro[9,10-d]imidazole CAS No. 6931-31-3](/img/structure/B13788721.png)
2-Phenyl-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural and photophysical properties. This compound is characterized by a phenyl group attached to a phenanthroimidazole core, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-phenanthro[9,10-d]imidazole typically involves the condensation of 9,10-phenanthrenequinone with aniline in the presence of ammonium acetate. The reaction is carried out in acetic acid under reflux conditions, leading to the formation of the desired imidazole derivative . Another method involves a one-pot multicomponent reaction using 9,10-phenanthrenequinone, benzaldehyde, and ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production. The use of readily available starting materials and relatively mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenyl-1H-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-phenanthro[9,10-d]imidazole varies depending on its application:
Comparison with Similar Compounds
2-Phenyl-1H-phenanthro[9,10-d]imidazole can be compared with other phenanthroimidazole derivatives:
- 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole
- 2-Phenyl-1-p-tolyl-1H-phenanthro[9,10-d]imidazole
- 1-Phenyl-2-p-tolyl-1H-phenanthro[9,10-d]imidazole
- 1,2-Di-p-tolyl-1H-phenanthro[9,10-d]imidazole
These compounds share similar structural features but differ in their substituents, which can influence their photophysical properties and reactivity. The unique combination of the phenyl group and the phenanthroimidazole core in this compound contributes to its distinct properties and makes it a valuable compound for various applications.
Properties
CAS No. |
6931-31-3 |
|---|---|
Molecular Formula |
C21H14N2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-phenyl-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C21H14N2/c1-2-8-14(9-3-1)21-22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)23-21/h1-13H,(H,22,23) |
InChI Key |
DULAFGGSBLJMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)

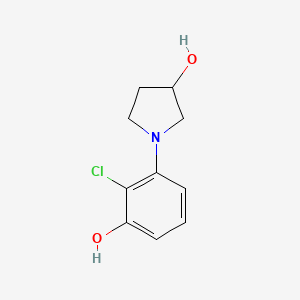
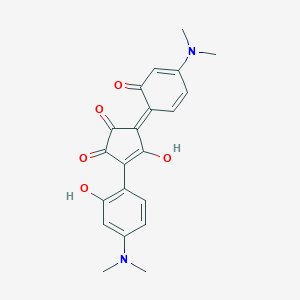
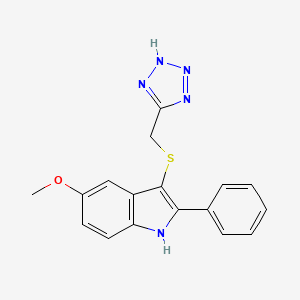
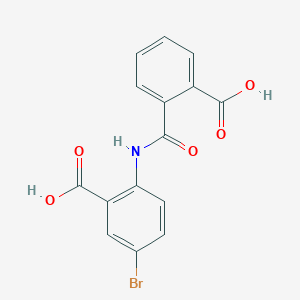

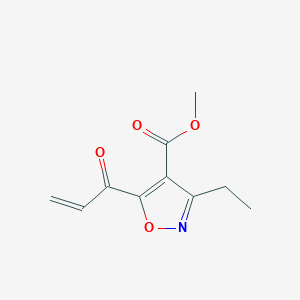
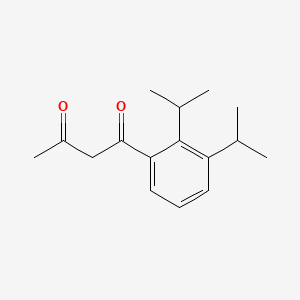
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
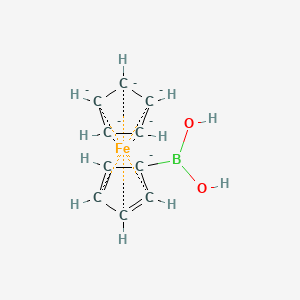
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
